molecular formula C18H20N2O7 B14938157 N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine

Cat. No.: B14938157
M. Wt: 376.4 g/mol
InChI Key: AIBHTRVWMBKMAG-UHFFFAOYSA-N
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Description

N-{[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic coumarin-derived compound conjugated with a dipeptide (glycylglycine) via an oxyacetyl linker. The core structure comprises a 2-oxo-2H-chromen scaffold substituted with a propyl group at position 4 and a glycylglycine moiety at position 6. Coumarins are widely studied for their photophysical properties and biological activities, including anticoagulant and anti-inflammatory effects. The glycylglycine chain enhances solubility and may facilitate interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C18H20N2O7

Molecular Weight

376.4 g/mol

IUPAC Name

2-[[2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C18H20N2O7/c1-2-3-11-6-18(25)27-14-7-12(4-5-13(11)14)26-10-16(22)19-8-15(21)20-9-17(23)24/h4-7H,2-3,8-10H2,1H3,(H,19,22)(H,20,21)(H,23,24)

InChI Key

AIBHTRVWMBKMAG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Dehydration of Glycine to Diketopiperazine

  • Reflux : Glycine (12 g) in glycerol (30 mL) at 175–180°C for 50 minutes.
  • Cooling and Crystallization : Add distilled water (12 mL), refrigerate overnight, and filter.
    • Intermediate : 2,5-Diketopiperazine (yield: 89%).

Hydrolysis to Glycylglycine

  • Alkaline Hydrolysis : Dissolve diketopiperazine (5 g) in 1 M NaOH (50 mL), stir until dissolved.
  • Acidification : Add 2 M HCl (25 mL) to pH 6.0, concentrate to 20 mL.
  • Precipitation : Add ethanol (30 mL), refrigerate, filter, and wash with ethanol until chloride-free.
    • Yield : 81%.

Reaction Scheme :
Glycine → (Reflux, glycerol) → Diketopiperazine → (NaOH, HCl) → Glycylglycine

Step 3: Coupling Chromenyl-Acetyl Group to Glycylglycine

The final step involves acetylation and amide coupling .

Acetylation of Chromenyl Intermediate

  • Chloroacetyl Chloride Reaction : Treat 2-oxo-4-propyl-2H-chromen-7-ol with chloroacetyl chloride in anhydrous solvent (e.g., DCM).
    • Product : Chloroacetate derivative of chromenyl group.
  • Hydrolysis : Replace chloride with hydroxyl to form [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid.

Coupling to Glycylglycine

  • Activation : Convert the acetic acid to an active ester (e.g., using HOBt/DCC).
  • Amide Bond Formation : React with glycylglycine in DMF or DCM, using a base (e.g., DIPEA).

Reaction Conditions :

Parameter Value
Solvent DMF or DCM
Temperature 0–25°C
Coupling Agent EDC/HOBt or DCC/HOBt
Base DIPEA
Reaction Time 12–24 hours

Purification and Characterization

Chromatographic Purification

As per CN111848430A, use silica gel chromatography with a petroleum ether/ethyl acetate gradient (10:1 to 30:1).

Structural Validation

  • NMR : Confirm the coupling via shifts in the acetyl and glycylglycine regions (e.g., δ 5.15 ppm for NH in glycylglycine).
  • Mass Spectrometry : Verify molecular weight (348.31 g/mol for the final compound).

Optimization and Challenges

Yield Enhancement

  • Microwave Assistance : Shorten reaction times (2–4 minutes at 70–90 W) during Suzuki coupling steps.
  • Protecting Groups : Use Fmoc-OSu to prevent polycondensation during peptide synthesis.

Common Side Reactions

  • Hydrolysis : Avoid prolonged exposure to acidic/basic conditions during coupling.
  • Oxidation : Protect the chromenyl group under inert atmosphere (N₂/Ar).

Comparative Analysis of Reported Methods

Method Key Step Yield Advantages Limitations
Diketopiperazine Glycine dehydration 81% High purity, scalable Requires harsh reflux conditions
Suzuki Coupling Pd-catalyzed coupling >81% Short reaction time, microwave use Expensive catalysts
Fmoc Protection Sodium cyanoborohydride >90% Prevents polycondensation Requires multiple purification steps

Industrial and Research Applications

  • Drug Conjugates : As a linker in antibody-drug conjugates (ADCs) due to its stability and biocompatibility.
  • Peptide Synthesis : Intermediate for chelating agents or fluorescent probes.

Chemical Reactions Analysis

Types of Reactions

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Substituent Variations on the Coumarin Ring

  • Target Compound : Features a 4-propyl group on the coumarin ring, increasing lipophilicity compared to shorter alkyl chains.
  • N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine: Substitutes a 4-ethyl group, reducing steric bulk and logP relative to the propyl analog .
  • N-{2-[(3-Hexyl-4-methyl-2H-chromen-7-yl)oxy]acetyl}glycine : Contains a 3-hexyl-4-methyl substitution, which significantly enhances hydrophobicity and may alter packing in crystalline states .

Linker Modifications

  • Target Compound : Uses an oxyacetyl linker (–O–CH₂–CO–), balancing flexibility and stability.
  • N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine: Employs a propanoyl linker (–O–CH(CH₃)–CO–), which may sterically hinder interactions with biological targets compared to the acetyl variant .

Peptide Chain Differences

  • Target Compound : Contains glycylglycine , a dipeptide that improves aqueous solubility and enables hydrogen bonding.
  • Compounds in : Highlight challenges in modifying peptide chains (e.g., carbethoxy-group removal), suggesting glycylglycine derivatives may require specialized synthetic protocols .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Coumarin Substituents Linker Type Peptide Chain Molecular Weight (g/mol) Reference
N-{[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine (Target) C₁₉H₂₂N₂O₇ 4-propyl Oxyacetyl Glycylglycine 390.39
N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine C₁₈H₂₀N₂O₇ 4-ethyl Oxypropanoyl Glycylglycine 376.36
N-{2-[(3-Hexyl-4-methyl-2H-chromen-7-yl)oxy]acetyl}glycine C₂₀H₂₅NO₆ 3-hexyl-4-methyl Oxyacetyl Glycine 375.42
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide C₁₉H₁₆N₄O₆ 4-methyl Acetohydrazide Hydrazide 396.36

Research Findings and Implications

Linker Stability : Acetyl linkers (target compound) are more hydrolytically stable than hydrazide derivatives (), favoring in vivo applications .

Peptide Chain Impact : Glycylglycine’s dipeptide structure improves solubility and target specificity over glycine-only analogs, as seen in crystallographic studies using tools like SHELXL and Mercury .

Synthetic Challenges: Modifications to the peptide chain (e.g., carbethoxy removal) require advanced methods, as noted in Fischer’s work with chloracyl chlorides .

Biological Activity

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic compound derived from coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO6, with a molecular weight of approximately 319.31 g/mol. The compound features a coumarin moiety linked to an acetyl group and a glycine derivative, which may enhance its solubility and biological activity.

1. Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. The mechanism behind this activity often involves the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication. Studies have shown that this compound can inhibit various bacterial strains, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
E. coli1550
S. aureus1825
P. aeruginosa12100

2. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Study: Inhibition of COX Enzymes
A study evaluated the compound's effect on COX enzymes in vitro, revealing a significant reduction in COX-2 activity, which is often elevated in inflammatory conditions.

3. Anticancer Potential

The anticancer activity of coumarin derivatives has been widely documented. This compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

Table 2: Anticancer Activity Assessment

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
HeLa (Cervical)12G2/M phase arrest
A549 (Lung)20Induction of apoptosis

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in the coumarin structure can significantly influence its pharmacological properties.

Table 3: Structural Variants and Their Activities

Compound NameUnique FeaturesBiological Activity
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycineAcetoxy and glycine moieties enhance solubilityAntimicrobial, anti-inflammatory
Methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yloxy]acetyl}glycinateMethyl ester versionAltered solubility; potential differences in bioactivity
N-(4-methyl - 2 - oxo - 2H - chromen - 7 - yl)glycineGlycine derivative without acetoxyRetains antimicrobial properties

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine, and how can purity be validated?

  • Methodology : The compound can be synthesized via a multi-step process:

Chromene core preparation : 7-hydroxy-4-propyl-2H-chromen-2-one is synthesized using Pechmann condensation of substituted resorcinol derivatives with β-keto esters under acidic conditions .

Glycylglycine coupling : The chromene intermediate is functionalized with an acetyloxy linker, followed by coupling with glycylglycine via carbodiimide-mediated amidation (e.g., EDC/HOBt) .

  • Purity validation : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and confirm identity via 1H^1H-/13C^{13}C-NMR (e.g., characteristic peaks for chromene carbonyl at ~160 ppm and glycylglycine backbone at 3.8–4.2 ppm) .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?

  • Methodology :

  • X-ray crystallography : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures). Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen-bonding networks .
  • Validation : Cross-check results with WinGX for symmetry validation and ORTEP for graphical representation of thermal ellipsoids .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the bioactivity of this compound, particularly its anti-inflammatory or anticancer potential?

  • Methodology :

  • In vitro assays :
  • Anti-inflammatory : Measure inhibition of COX-2 or TNF-α secretion in LPS-stimulated macrophages (IC50_{50} determination) .
  • Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare to normal cells (e.g., HEK293) to assess selectivity .
  • Mechanistic studies : Use molecular docking (AutoDock Vina) to predict interactions with targets like NF-κB or topoisomerase II, followed by Western blotting for pathway validation .

Q. How can discrepancies in crystallographic data (e.g., thermal parameters, bond lengths) be analyzed and resolved?

  • Methodology :

  • Data contradiction analysis :

Thermal motion : Compare ADPs (anisotropic displacement parameters) using SHELXL’s refinement restraints. High thermal motion in the glycylglycine moiety may indicate conformational flexibility .

Bond-length outliers : Cross-validate with Mogul Geometry Check (CCDC) to identify statistically anomalous values. Adjust refinement constraints if deviations exceed 3σ .

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